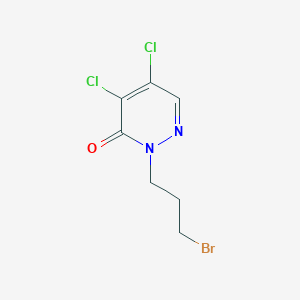
3(2H)-Pyridazinone, 2-(3-bromopropyl)-4,5-dichloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3(2H)-Pyridazinone, 2-(3-bromopropyl)-4,5-dichloro- is a chemical compound that belongs to the pyridazinone family This compound is characterized by the presence of a pyridazinone ring substituted with a 3-bromopropyl group and two chlorine atoms at the 4 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Pyridazinone, 2-(3-bromopropyl)-4,5-dichloro- typically involves the following steps:
Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids.
Introduction of the 3-Bromopropyl Group: The 3-bromopropyl group can be introduced via nucleophilic substitution reactions using 3-bromopropyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3(2H)-Pyridazinone, 2-(3-bromopropyl)-4,5-dichloro- undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the 3-bromopropyl group can be replaced by other nucleophiles.
Electrophilic Substitution: The pyridazinone ring can undergo electrophilic substitution reactions, particularly at positions that are not sterically hindered.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form various derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and amines. Conditions typically involve polar aprotic solvents and moderate temperatures.
Electrophilic Substitution: Reagents such as sulfuric acid, nitric acid, and halogens are used under controlled conditions to achieve selective substitution.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are commonly used.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiocyanato, and amino derivatives.
Electrophilic Substitution: Products include nitro, sulfonyl, and halogenated derivatives.
Oxidation and Reduction: Products include various oxidized or reduced forms of the original compound.
Scientific Research Applications
3(2H)-Pyridazinone, 2-(3-bromopropyl)-4,5-dichloro- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3(2H)-Pyridazinone, 2-(3-bromopropyl)-4,5-dichloro- involves its interaction with specific molecular targets and pathways. The bromopropyl group can act as an alkylating agent, modifying nucleophilic sites in biological molecules. The chlorinated pyridazinone ring can interact with various enzymes and receptors, potentially inhibiting their activity or altering their function. These interactions can lead to a range of biological effects, depending on the specific targets involved.
Comparison with Similar Compounds
Similar Compounds
3-Bromopyridine: An aryl bromide used as a building block in organic synthesis.
2-(3-Bromopropoxy)tetrahydro-2H-pyran: Used in organic synthesis studies.
3-Bromo-1-propanol: Utilized in the synthesis of various organic compounds.
Uniqueness
3(2H)-Pyridazinone, 2-(3-bromopropyl)-4,5-dichloro- is unique due to its specific substitution pattern on the pyridazinone ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
188885-55-4 |
|---|---|
Molecular Formula |
C7H7BrCl2N2O |
Molecular Weight |
285.95 g/mol |
IUPAC Name |
2-(3-bromopropyl)-4,5-dichloropyridazin-3-one |
InChI |
InChI=1S/C7H7BrCl2N2O/c8-2-1-3-12-7(13)6(10)5(9)4-11-12/h4H,1-3H2 |
InChI Key |
LZFLPNHPPDXOFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN(C(=O)C(=C1Cl)Cl)CCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


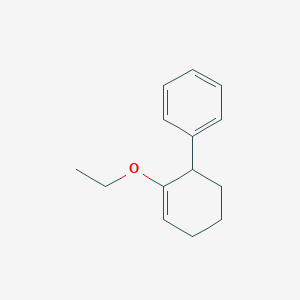
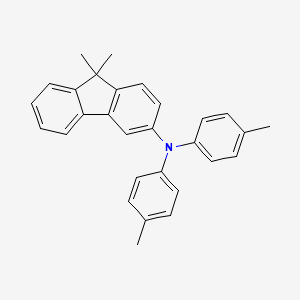

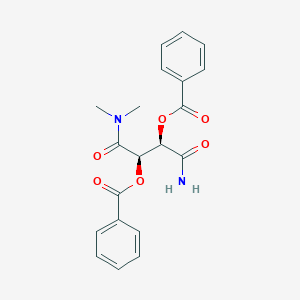
![2-{4-[2-([1,1'-Biphenyl]-4-yl)ethenyl]phenyl}-6-butyl-1,3-benzoxazole](/img/structure/B14256705.png)
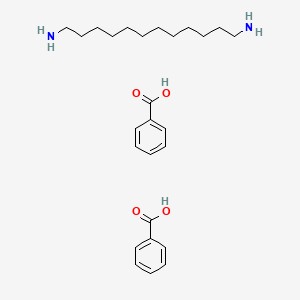
![Dimethyl 5-[(10-hydroxydecyl)oxy]benzene-1,3-dicarboxylate](/img/structure/B14256722.png)

![N~1~-{4-[(4-Hydroxyphenyl)sulfanyl]phenyl}-N~2~-octadecylethanediamide](/img/structure/B14256738.png)

![2,4,7-Triazabicyclo[4.1.0]hepta-1(7),2,4-triene](/img/structure/B14256753.png)
![11-{[(4-Methoxyphenyl)(diphenyl)methyl]sulfanyl}undecanoic acid](/img/structure/B14256757.png)


